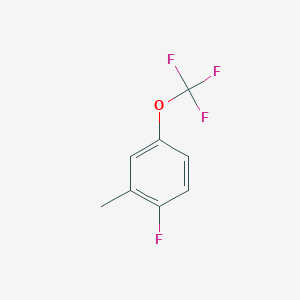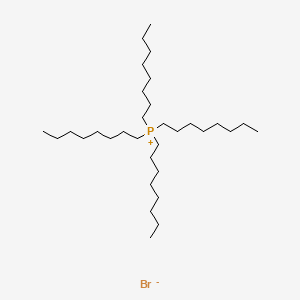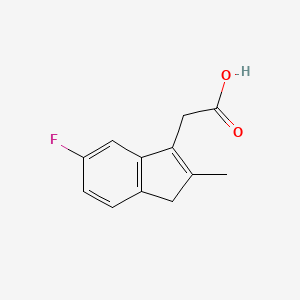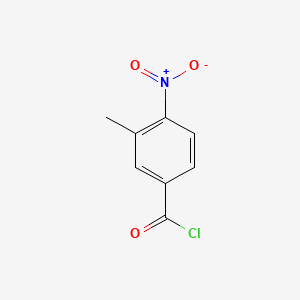
1-氟-2-甲基-4-(三氟甲氧基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene, also known as 1-Fluoro-2-methyl-4-trifluoromethoxybenzene (FMBT), is an aromatic compound used in a variety of applications. It is a colorless liquid with a sweet odor and a boiling point of 119.3 °C. FMBT has been used in the synthesis of various organic compounds and has been studied for its potential medical applications.
科学研究应用
合成与反应
氟化合物,如1-氟-2-甲基-4-(三氟甲氧基)苯,是有机合成中至关重要的中间体,有助于开发具有增强性能的药物、农药和材料。类似化合物的实用合成方法涉及交叉偶联反应,突显了为氟化芳香化合物开发高效合成途径的重要性(Qiu等,2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt]。这些方法对于合成复杂的氟化分子至关重要,潜在包括1-氟-2-甲基-4-(三氟甲氧基)苯。
环境考虑
氟化合物的生物降解是一个重要的研究领域,因为全氟和多氟烷基物质(PFAS)在环境中的持久性。对氟化表面活性剂及其代谢物的生物降解途径的研究为这些化合物的环境命运提供了见解(Frömel&Knepper,2010)[https://consensus.app/papers/biodegradation-fluorinated-substances-frömel/b86e3e31e9965291b3f64c469ddc8e7e/?utm_source=chatgpt]。了解1-氟-2-甲基-4-(三氟甲氧基)苯等氟化合物的降解机制对评估其环境影响并设计更环保的替代品至关重要。
材料科学应用
在材料科学中,将氟化基团引入聚合物和其他材料中可以赋予其理想的性能,如热稳定性、化学抗性和疏水性。例如,氟碳制冷剂及其合成代表了氟化合物在开发环保高效制冷剂中发挥关键作用的领域(Sicard&Baker,2020)[https://consensus.app/papers/fluorocarbon-refrigerants-syntheses-past-present-sicard/6c4de3b24a675922b7c5b5145ecf2616/?utm_source=chatgpt]。同样,氟化合物的独特性能可以在设计具有增强性能特征的新材料中得到利用。
作用机制
安全和危害
生化分析
Biochemical Properties
1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity, which can influence its binding affinity to hydrophobic pockets in proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of stable enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene has been observed to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound has been found to inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This can result in changes in gene expression and cellular metabolism. Additionally, the compound’s lipophilicity allows it to integrate into cellular membranes, potentially disrupting membrane integrity and affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene exerts its effects through specific binding interactions with biomolecules. The trifluoromethoxy group can form hydrogen bonds with amino acid residues in protein active sites, stabilizing the enzyme-substrate complex. This can lead to either inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to light and heat can lead to gradual decomposition. In vitro studies have shown that the compound’s effects on cellular function can persist for several hours, with long-term exposure leading to more pronounced changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene in animal models vary with dosage. At low doses, the compound has been found to modulate enzyme activity without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are likely due to the compound’s ability to disrupt cellular membranes and interfere with critical biochemical pathways .
Metabolic Pathways
1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cellular membranes, while specific transporters and binding proteins can facilitate its movement within the cell. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects .
Subcellular Localization
1-Fluoro-2-methyl-4-(trifluoromethoxy)benzene is localized to various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can influence organelle function. For example, its presence in the mitochondria can affect mitochondrial respiration and energy production .
属性
IUPAC Name |
1-fluoro-2-methyl-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJIIVLZXUJESW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382581 |
Source


|
| Record name | 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-57-7 |
Source


|
| Record name | 1-fluoro-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)










